molecular formula C7H5F5N2 B13122472 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine

1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine

Katalognummer: B13122472
Molekulargewicht: 212.12 g/mol
InChI-Schlüssel: IFDKBZKLSYEIBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine typically involves the reaction of 3,5-difluoropyridine with trifluoroacetic acid and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the compound’s high purity required for its applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-(3,5-Difluoropyridin-2-yl)-2,2,2-trifluoroethanamine stands out due to its trifluoroethanamine moiety, which imparts unique chemical properties compared to other similar compounds. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H5F5N2

Molekulargewicht

212.12 g/mol

IUPAC-Name

1-(3,5-difluoropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H5F5N2/c8-3-1-4(9)5(14-2-3)6(13)7(10,11)12/h1-2,6H,13H2

InChI-Schlüssel

IFDKBZKLSYEIBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1F)C(C(F)(F)F)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.